molecular formula C26H26BrN3O3 B2361712 3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea CAS No. 1022700-22-6

3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Cat. No.: B2361712
CAS No.: 1022700-22-6
M. Wt: 508.416
InChI Key: HEUZVDBIEXTVLG-UHFFFAOYSA-N
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Description

3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated phenyl group, a methyl group, and a dimethoxy-substituted isoquinoline moiety

Preparation Methods

The synthesis of 3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multi-step organic reactions. The synthetic route generally starts with the bromination of 2-methylphenyl compounds, followed by the introduction of the urea linkage through a series of condensation reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom under suitable conditions.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon or carbon-nitrogen bonds.

Scientific Research Applications

3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

When compared to similar compounds, 3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea stands out due to its unique combination of functional groups and chemical reactivity. Similar compounds include:

    1-(4-Bromo-2-methylphenyl)-3-phenylurea: Lacks the dimethoxy-substituted isoquinoline moiety, resulting in different chemical and biological properties.

    1-(4-Bromo-2-methylphenyl)-3-[4-(methylphenyl)urea: Contains a methylphenyl group instead of the dimethoxy-substituted isoquinoline moiety, leading to variations in reactivity and applications.

    1-(4-Bromo-2-methylphenyl)-3-[4-(dimethoxyphenyl)urea:

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrN3O3/c1-16-12-19(27)6-9-22(16)30-26(31)29-20-7-4-17(5-8-20)13-23-21-15-25(33-3)24(32-2)14-18(21)10-11-28-23/h4-9,12,14-15H,10-11,13H2,1-3H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUZVDBIEXTVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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